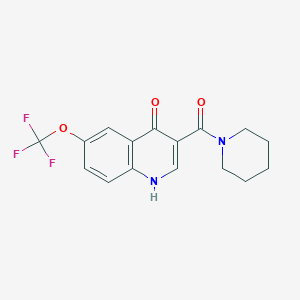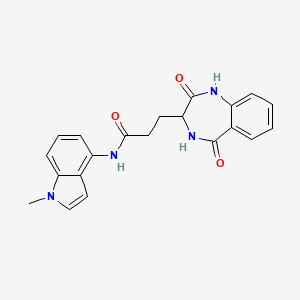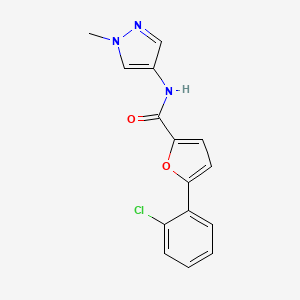
(4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the introduction of functional groups onto the quinoline ring. While specific methods may vary, a common approach includes the following steps:
Quinoline Synthesis: Start with a quinoline precursor, which can be synthesized via various methods (e.g., Friedländer synthesis, Skraup synthesis).
Hydroxylation: Introduce the hydroxyl group at position 4 of the quinoline ring.
Trifluoromethoxylation: Replace one hydrogen atom with a trifluoromethoxy group (–OCF₃) at position 6.
Piperidine Derivatization: React the resulting compound with piperidine to form the desired product.
Industrial Production:: Industrial-scale production methods may involve efficient and cost-effective processes, but detailed information on large-scale synthesis is proprietary and not widely available.
Chemical Reactions Analysis
Reactions::
Oxidation: The hydroxyl group can undergo oxidation reactions.
Substitution: The trifluoromethoxy group is susceptible to nucleophilic substitution.
Reduction: Reduction of the quinoline ring may occur under specific conditions.
Hydroxyl Group Introduction: Hydroxylating agents (e.g., NaOH, H₂O₂).
Trifluoromethoxylation: Reagents like trifluoromethoxy iodide (CF₃OI).
Piperidine Derivatization: Piperidine in suitable solvent (e.g., DMF, DMSO).
Major Products:: The primary product is the titled compound itself.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential pharmacological properties (e.g., antiviral, anti-inflammatory).
Chemistry: Used as a building block for more complex molecules.
Industry: May serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare it to related quinoline derivatives. Its uniqueness lies in the combination of the hydroxyl, trifluoromethoxy, and piperidine moieties.
Remember that this information is based on available literature, and further research may provide additional insights
Properties
Molecular Formula |
C16H15F3N2O3 |
|---|---|
Molecular Weight |
340.30 g/mol |
IUPAC Name |
3-(piperidine-1-carbonyl)-6-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)24-10-4-5-13-11(8-10)14(22)12(9-20-13)15(23)21-6-2-1-3-7-21/h4-5,8-9H,1-3,6-7H2,(H,20,22) |
InChI Key |
DISAMAFITCRGDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10993586.png)
![6-(2-fluorophenyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B10993592.png)

![3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10993601.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide](/img/structure/B10993623.png)
![7,8-dimethoxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B10993624.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide](/img/structure/B10993631.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B10993633.png)
![ethyl (2-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10993635.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B10993654.png)
![N-(2-methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B10993659.png)
![4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B10993671.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B10993676.png)
